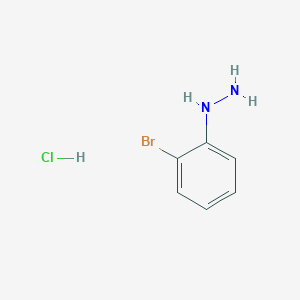

2-Bromophenylhydrazine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

50709-33-6 |

|---|---|

Formule moléculaire |

C6H8BrClN2 |

Poids moléculaire |

223.50 g/mol |

Nom IUPAC |

(2-bromophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

Clé InChI |

PHCYUJRYSFMJMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Br.Cl |

SMILES canonique |

[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |

Autres numéros CAS |

50709-33-6 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromophenylhydrazine Hydrochloride

Established Synthetic Routes and Mechanistic Considerations

The traditional and most widely employed method for synthesizing 2-Bromophenylhydrazine (B91577) hydrochloride involves the diazotization of 2-bromoaniline (B46623), followed by a reduction step. The efficiency and purity of the final product are highly dependent on the precise control of reaction conditions and the choice of reagents.

Diazotization of 2-Bromoaniline: Conditions and Byproduct Formation

The initial and critical step in the synthesis is the diazotization of 2-bromoaniline. This reaction involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. byjus.combyjus.com The conversion of the primary aromatic amine into a diazonium salt is a fundamental transformation in organic synthesis. byjus.com

The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting 2-bromobenzenediazonium chloride. google.comstackexchange.comquora.com Higher temperatures can lead to the decomposition of the diazonium salt, often explosively, liberating nitrogen gas. stackexchange.comquora.com This decomposition can also lead to the formation of phenol (B47542) as a significant byproduct, particularly in aqueous solutions. quora.comstackexchange.com Precise temperature control is therefore paramount for maximizing the yield of the desired diazonium salt and minimizing side reactions. stackexchange.com

The mechanism of diazotization begins with the formation of the nitrosonium ion from nitrous acid in the presence of a strong acid. The primary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine after deprotonation. Subsequent protonation and elimination of a water molecule yield the aryl diazonium ion. byjus.comchemicalnote.com

Key Reaction Conditions for Diazotization of 2-Bromoaniline:

| Parameter | Condition | Rationale |

| Temperature | 0–5 °C | To ensure the stability of the diazonium salt and prevent decomposition. google.comstackexchange.comquora.com |

| Acid | Concentrated Hydrochloric Acid | Provides the acidic medium for the in situ generation of nitrous acid and stabilizes the resulting diazonium salt. google.com |

| Nitrite Source | Sodium Nitrite Solution (35%) | Reacts with the acid to generate nitrous acid in situ. google.com |

| Reaction Time | 1–1.5 hours | Allows for the complete conversion of the aniline (B41778) to the diazonium salt. google.com |

The primary byproduct of concern during diazotization is the corresponding phenol, formed from the reaction of the diazonium salt with water at elevated temperatures. quora.comstackexchange.com Unreacted aniline can also couple with the diazonium salt to form undesirable azo dyes. rsc.org

Reductive Amination Strategies: Comparative Analysis of Reducing Agents

Following the formation of the 2-bromobenzenediazonium salt, the next step is its reduction to 2-bromophenylhydrazine. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, purity, and operational ease. libretexts.orgnumberanalytics.com

Comparative Analysis of Reducing Agents:

| Reducing Agent | Mechanism/Key Features | Advantages | Disadvantages |

| Zinc Powder | A common method involves using zinc dust in the presence of a strong acid like concentrated hydrochloric acid. google.com The reaction likely proceeds through a radical mechanism. libretexts.org | Good reduction performance, high yield, and shorter reaction times. google.com The resulting zinc hydroxide (B78521) impurities are relatively easy to remove. google.com | The reaction can be vigorous and requires careful temperature control. |

| Sodium Metabisulfite/Sulfite (B76179) | This mild reducing agent is a preferred choice in many laboratory manuals. orgsyn.org The reduction may proceed via an initial sulfur-nitrogen coupling. libretexts.org | Provides good yields of the corresponding hydrazine (B178648). libretexts.orgnptel.ac.in | The reaction can be slower compared to other methods. |

| Stannous Chloride (SnCl₂) | A mild reducing agent used in acidic media (e.g., concentrated hydrochloric acid) to produce aryl hydrazines. numberanalytics.comnptel.ac.inchemicalbook.com | Effective for the reduction of diazonium salts. numberanalytics.comnptel.ac.in | Can lead to the formation of tin-based byproducts that may be difficult to remove completely. |

A patent describes a method using zinc powder and concentrated hydrochloric acid as the reducing system, claiming high product purity (≥99%) and a yield of 38% or more. google.com Another patented process utilizes sodium pyrosulfite as the reductant, highlighting a high product purity (>98%) and low production cost. google.com

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of 2-Bromophenylhydrazine hydrochloride, careful optimization of various reaction parameters is crucial. Key factors include temperature, reactant concentrations, and reaction time.

In the diazotization step, maintaining the temperature between 0–5 °C is critical to prevent the decomposition of the unstable diazonium salt. stackexchange.comquora.com A patent for the synthesis of this compound specifies maintaining the temperature at 2 °C during the addition of sodium nitrite solution. google.com For the reduction step using zinc powder, the same patent indicates maintaining the temperature at 18 °C. google.com

The use of concentrated hydrochloric acid is important to maintain a strongly acidic environment, which ensures the smooth and complete progress of both the diazotization and reduction reactions. google.com The final step of salification, where the free base is converted to the hydrochloride salt, can be optimized by using acetone (B3395972) for washing the filter cake, which improves both the purity and the appearance of the final product. google.com

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and continuous flow technologies for the production of this compound.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. jocpr.com Key considerations in the synthesis of this compound include solvent selection and atom economy.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The ideal "green" solvent is often considered to be no solvent at all, or water if a solvent is necessary. researchgate.net Research into solvent-free synthesis methods, such as mechanochemical routes using ball milling, has shown promise for the synthesis of related compounds like hydrazones, achieving high conversions without the need for environmentally harmful solvents. rsc.orgjscimedcentral.com While not yet specifically reported for this compound, these approaches offer a potential avenue for greener synthesis.

Exploration of Continuous Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous intermediates like diazonium salts. acs.orgnih.gov The small reactor volumes and excellent heat and mass transfer in flow reactors enhance safety and can lead to improved yields and selectivity. rsc.orgresearchgate.net

Novel Catalytic Systems for Enhanced Efficiency and Purity

The synthesis of this compound has traditionally been dominated by the diazotization of 2-bromoaniline followed by reduction. Common reducing agents in these conventional methods include zinc powder with concentrated hydrochloric acid or sodium salts like sodium sulfite and sodium pyrosulfite. nih.govresearchgate.netescholarship.orgberkeley.edu While effective, these methods can involve harsh reaction conditions, the use of stoichiometric and often toxic reducing agents, and the generation of significant waste streams. nih.gov

To address these limitations, modern organic synthesis has moved towards the development of novel catalytic systems that offer enhanced efficiency, milder reaction conditions, and higher purity of the final product. In the context of forming the crucial carbon-nitrogen (C–N) bond in 2-bromophenylhydrazine, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent the forefront of innovation. nih.govberkeley.edu

The Advent of Palladium-Catalyzed Hydrazine Coupling

A significant advancement in the synthesis of aryl hydrazines is the palladium-catalyzed cross-coupling of aryl halides with hydrazine itself. nih.gov This approach directly forms the desired C–N bond and circumvents the need for the diazotization-reduction sequence, thus avoiding the generation of potentially explosive diazonium intermediates and large quantities of salt waste. nih.gov

A leading example of such a system was developed by the research group of John F. Hartwig. This methodology employs a highly active and efficient palladium catalyst for the C–N coupling of (hetero)aryl chlorides and bromides with hydrazine hydrate (B1144303). nih.gov The reaction is notable for its high selectivity for the monoarylation product, which is crucial when working with a bidentate nucleophile like hydrazine, and its ability to function with very low catalyst loadings. nih.govorganic-chemistry.org

The optimized catalytic system consists of a palladium precursor, a specialized phosphine (B1218219) ligand, and an inexpensive inorganic base.

Key Components of the Catalytic System:

Palladium Precursor: A suitable source of palladium(0) is used to initiate the catalytic cycle.

Ligand: The Josiphos ligand, specifically (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu), has proven to be exceptionally effective. nih.gov The bulky and electron-rich nature of this ligand is critical for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov

Base: An inexpensive and readily available base, such as potassium hydroxide (KOH), is sufficient to drive the reaction. nih.gov

The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope. nih.gov Mechanistic studies have revealed that the turnover-limiting step of the catalytic cycle is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to form an arylpalladium(II) hydrazido intermediate. nih.gov This intermediate then undergoes rapid reductive elimination to yield the desired aryl hydrazine product. nih.gov

Research Findings and Efficiency

The efficiency of this palladium-catalyzed system is highlighted by its high turnover numbers and its effectiveness with low catalyst concentrations, in some cases as low as 100 ppm (0.01 mol%). nih.gov This represents a significant improvement in process efficiency and economy over traditional methods that require stoichiometric or even excess amounts of reducing agents.

While the Hartwig group's foundational paper demonstrates the reaction across a wide array of aryl halides, specific data for the synthesis of 2-bromophenylhydrazine can be extrapolated from the successful coupling of structurally similar substrates. The table below presents representative data for the palladium-catalyzed coupling of an aryl bromide with hydrazine hydrate, illustrating the typical conditions and high yields achieved with this novel system.

| Starting Material | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| p-Tolyl Bromide | [Pd(allyl)Cl]₂ / CyPF-tBu | 0.04 - 1.0 | KOH | Dioxane | 100 | 2 - 24 | 91 | nih.gov |

| 1,4-Dichlorobenzene | [Pd(allyl)Cl]₂ / CyPF-tBu | 0.01 | KOH | Dioxane | 100 | 24 | 90 | nih.gov |

| 2-Bromopyridine | Pd(OAc)₂ / dppp | N/A | NaOtBu | Toluene | 80 | N/A | 55-98 | researchgate.net |

This table illustrates the general conditions and effectiveness of palladium-catalyzed hydrazine coupling. The reaction with p-tolyl bromide serves as a representative example for aryl bromides.

The successful application of this catalytic system to a variety of aryl halides, including those with substitution patterns that present steric challenges, underscores its potential for the efficient and high-purity synthesis of this compound. nih.govresearchgate.net The directness of the C–N coupling approach minimizes side reactions often associated with multi-step reduction processes, leading to a cleaner product profile and simplifying purification.

Reactivity and Mechanistic Investigations of 2 Bromophenylhydrazine Hydrochloride

Fundamental Reaction Pathways

The hydrazine (B178648) group (-NHNH₂) of 2-bromophenylhydrazine (B91577) hydrochloride is characterized by its nucleophilic nature, which is central to its reactivity. This nucleophilicity arises from the lone pair of electrons on the terminal nitrogen atom. In reactions, this lone pair enables the hydrazine to act as a potent nucleophile, attacking electron-deficient centers. A primary example of this reactivity is the condensation reaction with carbonyl compounds, such as aldehydes and ketones. numberanalytics.comwikipedia.orglibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism to form a phenylhydrazone, a key intermediate in various synthetic pathways, most notably the Fischer indole (B1671886) synthesis. numberanalytics.comwikipedia.orgtestbook.com

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone. numberanalytics.comlibretexts.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. numberanalytics.comresearchgate.net

The reactivity of the hydrazine moiety is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in 2-bromophenylhydrazine, decrease the electron density on the hydrazine nitrogens. This reduction in electron density leads to a decrease in nucleophilicity compared to unsubstituted phenylhydrazine (B124118). researchgate.net Conversely, electron-donating groups enhance nucleophilicity and accelerate the rate of condensation. researchgate.net Despite the deactivating effect of the bromine atom, 2-bromophenylhydrazine remains a sufficiently potent nucleophile to readily participate in condensation reactions, which are fundamental to its synthetic utility. rsc.orgstackexchange.com Studies comparing various amines and hydrazines have shown that hydrazine itself has a nucleophilicity comparable to methylamine. researchgate.net

Table 1: Relative Nucleophilicity of Substituted Phenylhydrazines in Condensation Reactions

| Compound | Substituent | Electronic Effect | Expected Nucleophilicity |

|---|---|---|---|

| 4-Methoxyphenylhydrazine | -OCH₃ (para) | Electron-Donating | High |

| Phenylhydrazine | -H | Neutral | Moderate |

| 2-Bromophenylhydrazine | -Br (ortho) | Electron-Withdrawing | Reduced |

This table provides a qualitative comparison based on the electronic effects of substituents. Actual reaction rates are dependent on specific reaction conditions.

The aromatic ring of 2-bromophenylhydrazine is subject to electrophilic aromatic substitution (EAS) reactions, with the regiochemical outcome determined by the directing effects of the two existing substituents: the hydrazine group (-NHNH₂) and the bromine atom (-Br). masterorganicchemistry.com

The hydrazine group is an activating substituent and an ortho, para-director. Its activating nature stems from the ability of the nitrogen atom's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. unizin.org This stabilization is most effective when the attack occurs at the positions ortho or para to the hydrazine group.

Conversely, the bromine atom is a deactivating substituent but is also an ortho, para-director. youtube.comlibretexts.org Its deactivating character is due to its strong inductive electron-withdrawing effect, which polarizes the C-Br bond and draws electron density away from the ring, making it less nucleophilic. youtube.com However, the lone pairs on the bromine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates. youtube.com

In 2-bromophenylhydrazine, these effects combine to determine the substitution pattern. The powerful ortho, para-directing ability of the activating hydrazine group generally dominates. The bromine atom is at position 2. Therefore, the incoming electrophile will be directed to the positions ortho and para to the hydrazine group, which are positions 2, 4, and 6. Since position 2 is already occupied by bromine, the primary sites for electrophilic attack are position 4 (para to the hydrazine) and position 6 (ortho to the hydrazine). Steric hindrance from the adjacent bromo and hydrazine groups might slightly disfavor substitution at position 6, potentially making position 4 the major site of reaction.

Applications in Heterocyclic Synthesis

The Fischer indole synthesis is a preeminent method for constructing the indole ring system and a major application of 2-bromophenylhydrazine hydrochloride. testbook.comthermofisher.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.com The use of this compound leads to the formation of bromo-substituted indoles, which are valuable precursors in medicinal chemistry and materials science. rsc.org

Formation of the arylhydrazone.

Tautomerization to an ene-hydrazine. wikipedia.org

A testbook.comtestbook.com-sigmatropic rearrangement (Claisen-type).

Rearomatization and cyclization.

Elimination of ammonia (B1221849) to form the final indole product. jk-sci.com

The initial and crucial step of the Fischer indole synthesis is the formation of a phenylhydrazone from the reaction of 2-bromophenylhydrazine with a carbonyl compound. wikipedia.orgstackexchange.com This reaction is reversible and its rate and equilibrium position are subject to both kinetic and thermodynamic control, influenced by factors such as temperature, pH, and the electronic nature of the reactants. wikipedia.orgchegg.comlibretexts.org

Kinetics: The rate of hydrazone formation is dependent on the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound. The reaction is generally fastest at a slightly acidic pH (around 5), as the acid catalyzes the reaction by protonating the carbonyl group, making it a better electrophile. chegg.com However, at very low pH, the hydrazine itself becomes protonated, losing its nucleophilicity and slowing the reaction. The electron-withdrawing bromine atom on 2-bromophenylhydrazine reduces the nucleophilicity of the hydrazine moiety, making its reaction slower than that of unsubstituted phenylhydrazine. researchgate.net In general, reactions involving aldehydes are kinetically favored over those with ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon. chegg.com

Thermodynamics: Higher reaction temperatures and longer reaction times favor the formation of the most thermodynamically stable product. wikipedia.orgchegg.com In the context of hydrazone formation, the stability of the final product is influenced by conjugation and steric factors. The reversibility of the reaction allows for an equilibrium to be established. Under thermodynamic control, if competing carbonyl compounds are present, the one forming the more stable hydrazone will predominate. libretexts.org For instance, a conjugated aldehyde might form a more stable hydrazone than a simple alkyl ketone.

Table 2: Factors Influencing Arylhydrazone Formation

| Factor | Kinetic Control (Favors Faster Reaction) | Thermodynamic Control (Favors More Stable Product) |

|---|---|---|

| Temperature | Low temperature chegg.comiupac.org | High temperature, longer reaction time wikipedia.orgchegg.com |

| Reactant | Aldehydes over ketones (less steric hindrance) chegg.com | Carbonyl forming the most conjugated/stable hydrazone |

| pH | Mildly acidic (e.g., pH ~5) chegg.com | Conditions allowing for reversibility |

| Substituents | Electron-donating groups on hydrazine increase rate | Substituents that stabilize the final hydrazone product |

Following the formation of the arylhydrazone, the next critical step in the Fischer indole synthesis is the tautomerization of the hydrazone to its ene-hydrazine isomer. wikipedia.orgjk-sci.com This isomerization is a prerequisite for the subsequent testbook.comtestbook.com-sigmatropic rearrangement and is effectively catalyzed by the acidic conditions of the reaction. masterorganicchemistry.com

The hydrazone possesses acidic protons on the nitrogen and, if available, on the α-carbon of the original carbonyl component. In the presence of an acid catalyst (either a Brønsted or Lewis acid), a proton can be removed from the α-carbon and added to the imine nitrogen, facilitating the shift of the double bond. wikipedia.orgtestbook.com

The mechanism proceeds as follows:

The imine nitrogen of the hydrazone is protonated by the acid catalyst. This increases the acidity of the protons on the α-carbon.

A base (which can be the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the α-carbon.

This abstraction leads to the formation of a new C=C double bond and the neutralization of the positive charge on the nitrogen, resulting in the ene-hydrazine tautomer.

Synthesis of Pyrazole (B372694) Derivatives and Related Nitrogen Heterocycles

This compound is a valuable precursor for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. nih.govmdpi.com The most common method for pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comyoutube.com

The reaction of this compound with a 1,3-diketone proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the substituted pyrazole. dergipark.org.tr The use of substituted 1,3-dicarbonyl compounds allows for the introduction of various substituents onto the pyrazole ring. nih.gov The reaction conditions, such as the solvent and catalyst, can influence the reaction rate and yield. nih.govmdpi.com For example, nano-ZnO has been used as an efficient catalyst for this transformation. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 1,3-Diketone | Substituted Pyrazole | dergipark.org.tr |

| 4-Bromoaniline (related bromo-aryl precursor) | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | dergipark.org.tr |

Other Cycloaddition and Annulation Reactions

Beyond the Fischer indole and pyrazole syntheses, 2-bromophenylhydrazine can potentially participate in other cycloaddition and annulation reactions to form various heterocyclic structures. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in organic synthesis. mdpi.com For instance, rhodium-catalyzed annulation of hydrazones with alkynes has been reported to produce pyrrolopyridazines and azolopyridazines through a dual C-H activation mechanism. nih.gov While specific examples with 2-bromophenylhydrazine in these particular advanced reactions are not prevalent in the provided search results, its chemical nature as a substituted hydrazine suggests its potential applicability in similar transformations. Palladium-catalyzed rollover annulation reactions have also been developed for the synthesis of tricyclic 2-benzazepines from 1-benzylpyrazoles and alkynes. nih.gov

Cross-Coupling and Substitution Reactions

The presence of a bromine atom on the phenyl ring of 2-bromophenylhydrazine, and consequently in the resulting indole or other heterocyclic products, provides a handle for further functionalization through cross-coupling and substitution reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has become a cornerstone of modern organic synthesis. rsc.org A modification of the Fischer indole synthesis, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing strong evidence for the intermediacy of hydrazones in the classical Fischer indole synthesis. wikipedia.org

The bromo-substituted indoles or other heterocycles synthesized from 2-bromophenylhydrazine are excellent substrates for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the position formerly occupied by the bromine atom. For example, the Buchwald-Hartwig amination can be used to couple an amine to the bromo-substituted indole, creating a new C-N bond. wikipedia.orglibretexts.orgnih.gov This strategy significantly expands the structural diversity of the molecules that can be accessed from 2-bromophenylhydrazine. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Bromide | Hydrazone | Palladium Catalyst | N-Arylhydrazone | wikipedia.org |

| Bromo-substituted Indole | Amine | Pd(OAc)2 / Ligand | Amino-substituted Indole | nih.govunimi.it |

| Aryl Halide | Amine | Palladium Catalyst / Ligand / Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution at the Bromine Moiety

The bromine atom attached to the phenyl ring of this compound represents a key site for synthetic transformations, particularly through nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the formation of new carbon-nitrogen or carbon-oxygen bonds, providing a pathway to a diverse range of substituted phenylhydrazine derivatives. The success and course of these substitutions are heavily influenced by the choice of catalyst, nucleophile, and reaction conditions.

Prominent among the methods for achieving nucleophilic aromatic substitution on aryl bromides are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. bohrium.comwikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. bohrium.comwikipedia.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. libretexts.org The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the active catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with bulky, electron-rich ligands often being the most effective. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, offers an alternative route for the formation of C-N and C-O bonds at the aryl halide position. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that utilize soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. wikipedia.org The mechanism of the Ullmann-type reactions is thought to involve the formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide. wikipedia.org

While the general principles of these reactions are well-established, specific data on the application of this compound as a substrate in such nucleophilic aromatic substitutions is not extensively documented in readily available literature. However, the reactivity of similar aryl bromides and the successful coupling of various amines and hydrazines in these reactions provide a strong indication of the potential synthetic utility of this compound in this context. For instance, the successful copper-catalyzed cross-coupling of aryl bromides with hydrazine hydrate (B1144303) to form aryl hydrazines demonstrates the feasibility of using hydrazine derivatives as nucleophiles in these transformations. bohrium.com

Further research is required to fully elucidate the specific reactivity of this compound in nucleophilic aromatic substitution reactions and to establish optimized conditions for its use in the synthesis of novel substituted phenylhydrazine compounds. The data from such studies would be invaluable for expanding the synthetic applications of this versatile chemical building block.

Spectroscopic and Computational Characterization of 2 Bromophenylhydrazine Hydrochloride and Its Synthetic Intermediates

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the precise determination of the molecular architecture of 2-bromophenylhydrazine (B91577) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromophenylhydrazine hydrochloride in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons on the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, while the protons of the hydrazinium (B103819) group (-NHNH3+) exhibit distinct signals. The integration of these signals corresponds to the number of protons in each environment. A specification sheet for a commercial sample of this compound indicates that the proton NMR spectrum should conform to the expected structure. thermofisher.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for each of the six carbon atoms in the phenyl ring, with their chemical shifts influenced by the bromine substituent and the hydrazinium group. nih.govnih.gov Data for the parent compound, 2-bromophenylhydrazine, is also available and provides a reference for interpreting the spectrum of the hydrochloride salt. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments provide further structural insights by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include N-H stretching vibrations from the hydrazinium group, C-H stretching and bending vibrations of the aromatic ring, and C-Br stretching vibrations. The hydrochloride form will also exhibit characteristic bands associated with the N-H bonds of the hydrazinium ion. nih.gov Publicly available data includes FTIR spectra obtained using the KBr wafer technique and ATR-IR spectra. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for the aromatic ring vibrations and other functional groups. nih.gov The change in polarizability during a vibration determines the intensity of a Raman signal, making it particularly useful for observing symmetric vibrations and non-polar bonds.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For 2-bromophenylhydrazine, GC-MS data is available, showing the fragmentation pattern of the parent compound. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate spectroscopic properties: Theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data to aid in spectral assignment. nih.gov

Predict electronic properties: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are important for understanding the molecule's reactivity and its behavior in chemical reactions.

Analyze chemical reactivity: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on this compound were not detailed in the search results, DFT is a widely used and powerful tool for gaining a deeper understanding of the intrinsic properties of such compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be observed at an atomic level. nih.govhalo.science These simulations, by solving Newton's equations of motion for a system of atoms, can model the conformational changes and intermolecular interactions of the molecule in different environments, such as in solution or in a crystalline state.

The flexibility of the phenyl ring and the hydrazine (B178648) moiety, influenced by the presence of the bromine atom and the hydrochloride salt, can be quantified through analyses of the simulation trajectories. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability of the molecule's conformation and the flexibility of its constituent atoms, respectively.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and its surrounding molecules. This includes the formation and dynamics of hydrogen bonds between the hydrazinium group and chloride ions or solvent molecules. The radial distribution function (RDF) is a key analytical tool derived from MD simulations that can reveal the probability of finding a particular atom at a certain distance from another, thereby characterizing the strength and nature of intermolecular interactions.

A study on a related compound, (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, utilized conformational analysis to identify its most stable conformer. christuniversity.in Similar computational approaches could be employed for this compound to determine its preferred three-dimensional structure.

Reaction Mechanism Studies using Computational Methods (e.g., Transition State Location)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions involving this compound. A prominent reaction for this class of compounds is the Fischer indole (B1671886) synthesis, which produces indoles from phenylhydrazines and carbonyl compounds under acidic conditions. christuniversity.inwikipedia.org

The mechanism of the Fischer indole synthesis involves several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia (B1221849). wikipedia.org Computational chemistry allows for the detailed study of this reaction pathway, including the identification and characterization of intermediates and, crucially, the location of transition states.

A computational study on the Fischer indole synthesis has shown that the activation barrier for the key wikipedia.orgwikipedia.org-sigmatropic rearrangement is significantly lowered by acid catalysis. nih.gov By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products. The transition state, representing the highest energy point along this path, is a critical structure for understanding the reaction kinetics.

For 2-bromophenylhydrazine, DFT calculations could be used to model its reaction with a ketone, for example. The geometry of the reactants, intermediates, transition states, and products would be optimized, and their energies calculated. This would provide a quantitative understanding of the reaction's feasibility and the factors influencing its rate. The presence of the bromine substituent on the phenyl ring can be expected to influence the electronic properties of the molecule and, consequently, the energetics of the reaction.

A computational analysis of the Fischer indole synthesis for substituted phenylhydrazones revealed that electron-donating substituents can alter the reaction pathway, leading to N-N bond cleavage instead of the desired sigmatropic rearrangement. nih.gov Similar computational investigations for 2-bromophenylhydrazine would clarify the influence of the bromo group on the reaction mechanism and predict the likely products.

Table of Synthetic Intermediates

The synthesis of this compound typically proceeds through the diazotization of 2-bromoaniline (B46623), followed by reduction. google.com The key intermediates in this process are outlined below.

| Intermediate Compound Name | Role in Synthesis |

| 2-Bromoaniline | Starting material |

| 2-Bromobenzenediazonium chloride | Intermediate formed after diazotization |

| 2-Bromophenylhydrazine | The free base, formed after reduction |

Derivatives of 2 Bromophenylhydrazine Hydrochloride: Synthesis and Advanced Applications in Organic Synthesis

Synthesis of Novel Arylhydrazones Derived from 2-Bromophenylhydrazine (B91577) Hydrochloride

Arylhydrazones are a pivotal class of compounds readily synthesized from the condensation reaction of 2-bromophenylhydrazine hydrochloride with various carbonyl compounds, such as aldehydes and ketones. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the reaction.

The synthesis of arylhydrazones from this compound is a versatile and straightforward method for introducing the 2-bromophenylhydrazono moiety into a wide range of molecular scaffolds. These arylhydrazones are not merely products but are often stable, isolable intermediates poised for subsequent transformations. For instance, the reaction of this compound with ethyl pyruvate (B1213749) in a mixture of ethanol and water under reflux conditions yields the corresponding ethyl 2-(2-bromophenylhydrazono)propanoate. This particular hydrazone is a key intermediate in the synthesis of substituted indole-2-carboxylic acids. mdpi.com

Another important application of this compound is in the Japp-Klingemann reaction, where it reacts with β-dicarbonyl compounds or their equivalents to afford arylhydrazones. This reaction is instrumental in the synthesis of various heterocyclic compounds. For example, the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone leads to a hydrazine (B178648) intermediate that, through a subsequent Fischer indole (B1671886) synthesis, yields a tetrahydrocarbazole derivative. rroij.com While this example uses a different diazonium salt, the principle is directly applicable to this compound for the synthesis of bromo-substituted analogs.

The synthesis of arylhydrazones from active methylene (B1212753) compounds is another significant route. Arylhydrazones of active methylene compounds (AHAMCs) have been noted for their potential as chemotherapy agents. nih.gov The synthesis involves the coupling of a diazonium salt with an active methylene compound, a reaction that can be adapted to utilize this compound as the precursor to the diazonium salt.

The following table provides examples of arylhydrazones that can be synthesized from this compound and various carbonyl compounds.

| Carbonyl Compound | Resulting Arylhydrazone | Potential Application |

| Ethyl pyruvate | Ethyl 2-(2-bromophenylhydrazono)propanoate | Synthesis of indole-2-carboxylates |

| Acetophenone | 2-Phenyl-1-(2-bromophenyl)hydrazone | Precursor for 2-phenylindoles |

| Cyclohexanone (B45756) | 1-(2-Bromophenyl)hydrazono)cyclohexane | Synthesis of tetrahydrocarbazoles |

| 2-Oxopropanoic acid | 2-(2-Bromophenylhydrazono)propanoic acid | Synthesis of indole-2-carboxylic acids |

Functionalization Strategies for Enhanced Reactivity and Selectivity in Subsequent Reactions

The bromine atom on the phenyl ring of this compound derivatives offers a strategic handle for further functionalization, significantly enhancing the molecular diversity and reactivity of these compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. rsc.org

For instance, the bromine atom can be replaced with various organic groups through reactions like the Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of alkyl, aryl, or alkynyl substituents, which can modulate the electronic and steric properties of the molecule, thereby influencing the selectivity of subsequent reactions. A review of palladium-catalyzed distal C(sp2)–H functionalization highlights the extensive possibilities for modifying aromatic rings, which can be applied to the 2-bromophenylhydrazone scaffold. rsc.org

The functionalization is not limited to the bromine atom. The indole nitrogen of a cyclized product, such as a 2-phenylindole (B188600) derivative formed via Fischer indole synthesis, can be alkylated or arylated to introduce further diversity. rsc.org For example, the nitrogen of a 2-phenylindole can be substituted with various alkyl groups using alkyl halides in the presence of a base like potassium carbonate.

These functionalization strategies are crucial for fine-tuning the biological activity or material properties of the final products. For instance, in drug discovery, the ability to systematically modify different parts of a lead compound is essential for optimizing its potency and selectivity.

The following table outlines potential functionalization strategies for derivatives of this compound.

| Functionalization Reaction | Reagents | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group at the 2-position of the phenyl ring |

| Heck Reaction | Alkene, Pd catalyst, base | Introduction of a vinyl group at the 2-position of the phenyl ring |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl group at the 2-position of the phenyl ring |

| N-Alkylation of Indole | Alkyl halide, base | Modification of the indole nitrogen for property tuning |

Development of Complex Organic Architectures Utilizing this compound as a Building Block

This compound is a versatile building block for the synthesis of a wide array of complex organic architectures, particularly heterocyclic compounds. The most prominent application is the Fischer indole synthesis, a robust method for constructing the indole nucleus. rsc.orgrsc.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is readily prepared from this compound and a suitable ketone or aldehyde. nih.gov The resulting 7-bromoindole (B1273607) derivatives are valuable intermediates for further synthetic elaborations. For instance, 2,3-diphenyl-7-bromoindole can be synthesized, and its formyl derivative can undergo various condensation reactions to create more complex heterocyclic systems. rroij.com

Beyond indoles, this compound is instrumental in the synthesis of other important heterocyclic systems. For example, it has been used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one, a fused heterocyclic system with potential biological activity. rsc.org

The reaction of this compound with β-dicarbonyl compounds can also lead to the formation of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically involves the condensation of the hydrazine with the dicarbonyl compound, followed by cyclization.

Furthermore, pyridazinone derivatives can be synthesized from γ-keto acids and hydrazine derivatives. The resulting pyridazinones are six-membered heterocyclic compounds that have been investigated for their anti-inflammatory properties. nih.gov

The following table showcases some of the complex organic architectures that can be synthesized using this compound as a key starting material.

| Product Class | Synthetic Method | Key Reactant(s) |

| Indoles | Fischer Indole Synthesis | Ketones or Aldehydes |

| Fused Quinazolinones | Condensation/Cyclization | Cyclic β-keto esters |

| Pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds |

| Pyridazinones | Condensation/Cyclization | γ-Keto acids |

Role as a Versatile Precursor in Multistep Total Synthesis

The utility of this compound extends to its role as a key precursor in the multistep total synthesis of complex natural products. Its ability to facilitate the construction of core heterocyclic scaffolds makes it a valuable tool for synthetic chemists.

A notable example is the application of a derivative of 2-bromophenylhydrazine in the total synthesis of the alkaloid (±)-aspidospermine. rsc.org In this synthesis, a complex cyclohexanone was reacted with a hydrazine to form an indolenine via a Fischer indole synthesis. This indolenine was then converted into the target natural product through subsequent reduction and acetylation steps.

Another significant application is seen in the total synthesis of 8-desbromohinckdentine A. rsc.org In this synthesis, a 2-(2-bromophenyl)-indole intermediate was formed through a Fischer indole synthesis between phenylhydrazine (B124118) hydrochloride and 2-bromoacetophenone. This indole derivative was then elaborated through several steps to yield the final natural product. While the initial reactants were not this compound itself, this example demonstrates the strategic importance of the 2-bromophenyl-indole scaffold, which is directly accessible from this compound.

The use of this compound in the initial stages of a total synthesis allows for the early introduction of a bromine atom, which can be a strategic linchpin for later-stage functionalization or for influencing the regioselectivity of key bond-forming reactions. The development of flow chemistry processes for multi-step synthesis further enhances the potential of using such precursors for the efficient and automated production of complex molecules like the alkaloid (¡)-oxomaritidine. tcichemicals.com

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Reactions Involving 2-Bromophenylhydrazine (B91577) Hydrochloride

The classic Fischer indole (B1671886) synthesis, a cornerstone reaction involving 2-bromophenylhydrazine hydrochloride, traditionally relies on Brønsted or Lewis acids. wikipedia.orgmdpi.com While effective, these conditions can be harsh. Modern research is focused on developing more sophisticated and milder catalytic systems to improve reaction efficiency, selectivity, and functional group tolerance.

A significant area of exploration is the use of palladium-based catalysts. The Buchwald-Hartwig amination and related cross-coupling reactions represent a powerful strategy for forming C–N bonds, and modifications of these methods are being applied to reactions involving hydrazine (B178648) derivatives. nih.govnih.gov Research has demonstrated that palladium complexes can catalyze the cross-coupling of aryl halides with hydrazine, offering an alternative route to aryl hydrazines. thieme-connect.de The development of specialized phosphine (B1218219) ligands, such as CyPF-tBu, has been shown to facilitate these reactions at very low catalyst loadings (as low as 100 ppm), using common bases like potassium hydroxide (B78521). nih.gov Mechanistic studies indicate that the rate-limiting step in these reactions can be the deprotonation of the hydrazine once it has coordinated to the palladium center. nih.gov

Further innovation includes the development of palladium-catalyzed methods that directly utilize N-arylhydrazones, key intermediates in the Fischer synthesis, which can be coupled with aryl bromides. wikipedia.org This approach expands the scope of the traditional method. Beyond palladium, other transition metals are being investigated. For instance, a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis has been developed, showcasing the potential of other metals to mediate this important transformation under different mechanistic pathways. organic-chemistry.org

The table below summarizes some of the catalytic systems being explored for reactions related to 2-bromophenylhydrazine and its derivatives.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium with Phosphine Ligands | C-N Cross-Coupling / Fischer Indole Synthesis | High efficiency, low catalyst loadings, broad substrate scope. nih.govthieme-connect.de |

| Brønsted/Lewis Acids (e.g., HCl, ZnCl2) | Fischer Indole Synthesis | Traditional, widely applicable method. wikipedia.orgmdpi.com |

| Ruthenium Catalysts | Hydrogen-Transfer Fischer Indole Synthesis | Alternative mechanistic pathway to traditional methods. organic-chemistry.org |

| Nanostructured Diphosphates | Hydrazone Synthesis | Green, reusable catalyst for solvent-free conditions. researchgate.net |

| Iodine/Diethyl Phosphite | Metal-Free Indole Synthesis | Avoids transition metals, proceeds at room temperature. sci-hub.se |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery has driven the integration of key building blocks like this compound into automated and high-throughput synthesis platforms. nih.gov These technologies enable the rapid synthesis and screening of thousands of derivatives, significantly accelerating the identification of new bioactive molecules.

High-throughput experimentation (HTE) and screening (HTS) are techniques that allow for many reactions to be run in parallel. sigmaaldrich.com For example, the interrupted Fischer indole synthesis, which generates diverse drug-like scaffolds, has been successfully adapted to an automated, nanomole-scale platform using acoustic droplet ejection (ADE) technology. nih.gov This allows for the combination of a wide array of hydrazines and aldehydes in 384-well plates, generating large libraries of complex molecules such as tricyclic hydantoins. nih.gov The scalability of these nanole-scale reactions to the preparative milligram scale confirms their synthetic utility. nih.gov

Specialized screening kits, such as KitAlysis™, provide a platform for rapidly evaluating 24 unique reaction conditions for a given substrate. sigmaaldrich.com This is particularly useful for optimizing challenging transformations like C-N cross-coupling reactions, which are highly relevant for derivatives of this compound. The use of catalyst-coated glass beads (ChemBeads) in these systems facilitates the accurate dispensing of sub-milligram quantities of catalysts and simplifies post-reaction purification, making the process ideal for automation. sigmaaldrich.com Continuous flow synthesis is another automated approach that offers significant advantages, particularly for reactions involving unstable intermediates like diazonium salts, which are part of the traditional synthesis of phenylhydrazines. google.com

Development of Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for synthesizing and utilizing this compound. mdpi.com Traditional synthesis routes often involve the diazotization of anilines followed by reduction, a process that can use hazardous reagents and generate substantial waste. nih.gov

Recent innovations focus on several key areas:

Alternative Reducing Agents: Patents describe the use of zinc powder with concentrated hydrochloric acid as a replacement for reagents like stannous chloride or sulfites in the reduction step. google.com This method is reported to offer good reducing properties, high yield, and shorter reaction times, while the resulting zinc hydroxide impurity is easily removed. google.com Another patented method utilizes sodium pyrosulfite as the reductant, which is also claimed to shorten reaction times and improve product purity. google.compatsnap.com

Green Solvents and Catalysts: Research is exploring the use of less hazardous solvents. Fischer indole synthesis has been successfully performed in low-melting mixtures and ionic liquids, which can serve as both the solvent and the catalyst, often leading to improved regioselectivity. organic-chemistry.org Water is also being explored as a solvent for some reactions involving hydrazine derivatives, representing a significant step towards a more environmentally benign process. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The synthesis of hydrazones and subsequent cyclization reactions can often be achieved in minutes under microwave irradiation, frequently with higher yields and in the absence of traditional solvents, compared to hours or days using conventional heating. researchgate.netminarjournal.com

Metal-Free Reactions: To avoid the cost and potential toxicity of transition metal catalysts, metal-free alternatives are being developed. For instance, a cyclocondensation reaction between arylhydrazines and nitroalkenes using a combination of iodine and diethyl phosphite has been reported for the synthesis of indoles at room temperature. sci-hub.se

The table below outlines various green chemistry approaches applied to the synthesis and reactions of phenylhydrazine (B124118) derivatives.

| Green Approach | Specific Method | Environmental Benefit |

| Alternative Reagents | Zinc powder or sodium pyrosulfite as reducing agents. | Reduces use of more hazardous materials, improves yield and purity. google.comgoogle.com |

| Sustainable Solvents | Use of ionic liquids or water as reaction media. | Reduces reliance on volatile organic compounds. organic-chemistry.orgorganic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis. | Dramatically reduces reaction times and energy consumption. researchgate.netminarjournal.com |

| Process Intensification | Continuous flow reactors. | Improves safety for hazardous steps like diazotization and enhances efficiency. google.com |

| Catalyst Improvement | Development of heterogeneous, reusable catalysts. | Simplifies purification and reduces catalyst waste. researchgate.net |

| Metal-Free Synthesis | Iodine-mediated cyclocondensation. | Avoids the use of transition metals. sci-hub.se |

Advanced Applications in Chemical Research beyond Current Scope

While its role in indole synthesis is well-established, the unique chemical properties of this compound make it a versatile building block for a range of advanced applications in chemical research.

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. libretexts.orgnobelprize.org This allows for the construction of complex biaryl structures, which are prevalent in many pharmaceuticals and functional materials. The hydrazine moiety can be used to synthesize a wide variety of other N-heterocycles, which are scaffolds for bioactive compounds. Research has shown that pyrazole (B372694) and pyrazolotriazinone derivatives, synthesized from hydrazine precursors, exhibit significant therapeutic potential. nih.govmdpi.com Similarly, thiazine and benzothiazine derivatives, also accessible from hydrazine-based routes, are being explored for their antibacterial, antifungal, and anticancer activities. mdpi.com

Phenylhydrazone derivatives, formed by the condensation of this compound with aldehydes or ketones, are themselves a subject of intense research. These compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. mdpi.comnih.gov Furthermore, the photophysical properties of phenylhydrazones are being explored for applications in materials science. By carefully selecting the substituents, phenylhydrazone derivatives with intense solid-state fluorescence can be synthesized, opening up possibilities for their use in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

Recent research has also highlighted the use of phenylhydrazines in photoinduced chemical transformations. In visible-light photoredox catalysis, phenylhydrazines can serve as nitrogen sources for novel reactions, such as the three-component aminotrifluoromethylation of styrenes. researchgate.net This represents a cutting-edge application that leverages the reactivity of the hydrazine group under mild, light-induced conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.